molecular formula C14H11BrO2 B055558 2-(Benzyloxy)-5-bromobenzaldehyde CAS No. 121124-94-5

2-(Benzyloxy)-5-bromobenzaldehyde

Cat. No.: B055558
CAS No.: 121124-94-5
M. Wt: 291.14 g/mol
InChI Key: LXYOEDGDQBDZFK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromobenzaldehyde, also known as 2-benzyloxy-5-bromobenzaldehyde, is an organobromine compound derived from benzaldehyde and bromobenzene. It is a colorless solid that has a faint, sweet odor and is insoluble in water. It is commonly used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

  • Synthesis of Substituted 2-Bromobenzaldehydes : Using palladium-catalyzed ortho-bromination, substituted 2-bromobenzaldehydes, including 2-(Benzyloxy)-5-bromobenzaldehyde, have been synthesized from benzaldehydes. This method involves O-Methyloxime as a directing group and has been effective in producing good overall yields (Dubost et al., 2011).

  • Synthetic Applications in Palladium-Catalyzed Cross-Coupling : 2-Bromobenzaldehydes have been utilized extensively in palladium-catalyzed cross-coupling reactions for constructing compounds with potential biological, medicinal, and material applications. This review emphasizes the advancements in bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).

  • Synthesis of 1-Aryl-1H-Indazoles : 2-Bromobenzaldehydes, including this compound, have been used in palladium-catalyzed reactions with arylhydrazines to produce 1-aryl-1H-indazoles, which are valuable in medicinal chemistry (Cho et al., 2004).

  • Conversion into Other Organic Compounds : Research has shown that bromination of certain hydroxybenzaldehydes can yield 2-bromo-3-hydroxybenzaldehyde, which can then be converted into other complex organic structures like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene (Otterlo et al., 2004).

  • Hydroxylation of Bromobenzaldehydes : A method for converting bromobenzaldehydes to hydroxybenzaldehydes has been developed, indicating the potential for creating a variety of derivatives from 2-bromobenzaldehydes (Sinhababu & Borchardt, 1983).

  • Antagonists in Drug Discovery : The guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde was identified as a CCR5 receptor antagonist, indicating the potential use of similar compounds in drug discovery and pharmacology (Wei et al., 2007).

  • Synthesis of Other Compounds : Additional research has shown the use of 2-bromobenzaldehydes in the synthesis of various compounds like 3-(alkylamino)isoindolin-1-ones, isoindolinones, and pyrimidine- and quinazoline-fused benzimidazole-4,7-diones (Cho et al., 1997; Kim, Dao, & Cho, 2018; Cho et al., 1997).

Properties

IUPAC Name

5-bromo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOEDGDQBDZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352692
Record name 2-(benzyloxy)-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121124-94-5
Record name 2-(benzyloxy)-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (18 mL, 14.9 mmol) and cesium carbonate (8.1 g, 24.9 mmol) were added to a solution of 2-hydroxy-5-bromo benzaldehyde 2 g, 9.95 mmol) in anhydrous DMF (25 mL) at room temperature. The reaction was heated to 80° C. for two hours, cooled and diluted with water (50 mL). The mixture was extracted with ethyl acetate (3×40 mL) and the combined organic layers were washed with water (1×50 mL) and brine (1×50 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (10% ethyl acetate/hexane) to afford 2.67 g of the title compound as a colorless oil (92%). MS: 291 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.94 (s, 1H); 7.6 (dd, 1H, J=8.9, 2.7 Hz); 7.39 (m, 6H); 6.92 (d, 1H, J=8.9 Hz); 5.18 (s, 2H).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 5-bromosalicylaldehyde (12.0 g, 59.7 mmol) in DMF (50 ml) was treated with K2CO3 (16.5 g, 120 mmol) and benzyl bromide (11.2 g, 65.6 mmol). The reaction was stirred at ambient temperature for 18 hours, diluted with ethyl acetate and filtered. The filtrate was washed with HCl (0.05 M), saturated aqueous sodium hydrogen carbonate and brine. The organic phase was dried (Na2SO4) and evaporated and the residue triturated with hexane/ethyl ether. The product was filtered off to give 2-benzyloxy-5-bromobenzaldehyde as a white solid (15.8 g, 90%), mpt. 70-72° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a manner similar to that of Example 75(a), by reacting g (150 mmol) of 5-bromo-2-hydroxy-benzaldehyde and 17.8 ml (150 mmol) of benzyl bromide in 300 ml of acetone, and after purification by chromatography on a column of silica eluted with a heptane/ethyl acetate mixture (8/2), 22.8 g (52%) of the expected product are obtained in the form of a yellow solid.
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-hydroxybenzaldehyde (10.0 g) in DMF (50 mL) were added potassium carbonate (13.8 g) and benzyl bromide (10.2 g) at room temperature, and the mixture was stirred at 60° C. for 30 min. The reaction mixture was cooled to room temperature, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (12.5 g) as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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